Lapatinib Ditosylate Lapatinib Ditosylate
Brand Name: Vulcanchem
CAS No.: 388082-77-7
VCID: VC0193493
InChI: InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Molecular Formula: C43H42ClFN4O10S3
Molecular Weight: 925.5 g/mol

Lapatinib Ditosylate

CAS No.: 388082-77-7

VCID: VC0193493

Molecular Formula: C43H42ClFN4O10S3

Molecular Weight: 925.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lapatinib Ditosylate - 388082-77-7

Description

Lapatinib ditosylate, sold under the brand names Tykerb and Tyverb, is an orally active drug used to treat breast cancer and other solid tumors . Developed by GlaxoSmithKline (GSK), lapatinib ditosylate is a dual tyrosine kinase inhibitor that targets the HER2/neu and epidermal growth factor receptor (EGFR) pathways . It is primarily used in combination therapy for HER2-positive breast cancer, particularly in patients with advanced or metastatic breast cancer whose tumors overexpress HER2 (ErbB2) .

Lapatinib ditosylate functions by blocking the activity of HER2, a protein present in high levels on some cancer cells, which causes these cells to grow . By inhibiting the tyrosine kinase activity associated with EGFR and HER2/neu, lapatinib prevents self-phosphorylation and subsequent activation of the signal mechanism, effectively slowing or stopping the growth of cancer cells . It is approved for use with other drugs, such as capecitabine for women with HER2-positive breast cancer previously treated with anthracycline, a taxane, and trastuzumab, and with letrozole for postmenopausal women with HER2-positive and hormone receptor-positive breast cancer who require hormone therapy .

Lapatinib is classified as a synthetic compound exhibiting competitive inhibition of a naturally derived substrate . Marketed by Novartis, it has received approval for sale and clinical use in several countries, including the United States, Australia, and member states of the European Union . Similar to sorafenib, lapatinib is a protein kinase inhibitor that has been shown to decrease tumor-causing breast cancer stem cells .

CAS No. 388082-77-7
Product Name Lapatinib Ditosylate
Molecular Formula C43H42ClFN4O10S3
Molecular Weight 925.5 g/mol
IUPAC Name N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)
Standard InChIKey UWYXLGUQQFPJRI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Appearance Yellow Solid
Purity > 95%
Synonyms GW 282974X
GW 572016
GW-282974X
GW-572016
GW282974X
GW572016
lapatinib
lapatinib ditosylate
N-(3-chloro-4-(((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-methylsulfonyl)ethyl)amino)methyl) -2-furyl)-4-quinazolinamine
Tyke
PubChem Compound 9941095
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator